molecular formula C11H13N3O B13271150 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol

Cat. No.: B13271150
M. Wt: 203.24 g/mol
InChI Key: ZODRJVMUMBGCGA-UHFFFAOYSA-N
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Description

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is a compound that features a phenol group attached to a pyrazole ring through an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol typically involves the reaction of 4-aminophenol with 1-(1H-pyrazol-4-yl)ethanone under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted aminoethylphenol derivatives.

Scientific Research Applications

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}aniline
  • 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}benzene

Uniqueness

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol

InChI

InChI=1S/C11H13N3O/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9/h2-8,14-15H,1H3,(H,12,13)

InChI Key

ZODRJVMUMBGCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC2=CNN=C2

Origin of Product

United States

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